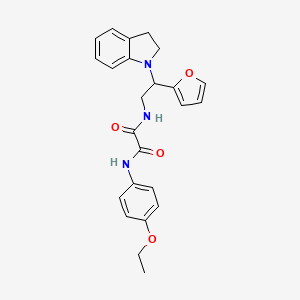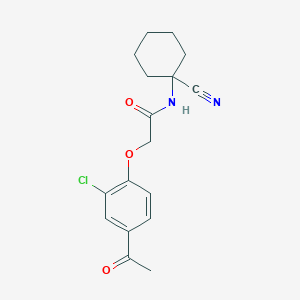
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide, also known as ACCA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. ACCA belongs to the class of molecules called cyclohexylamines, which have been extensively studied for their pharmacological properties. In
作用机制
The exact mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein kinase C (PKC), which are involved in inflammation and cancer progression. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the immune response. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has also been shown to inhibit the growth and induce apoptosis in cancer cells. In addition, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and reproducibility. It has a favorable pharmacokinetic profile and can be easily administered to animal models. However, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide also has some limitations. It is a relatively new compound with limited studies on its toxicity and long-term effects. It is also a complex molecule with multiple pathways of action, which makes it challenging to elucidate its mechanism of action.
未来方向
There are several future directions for the study of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide. One area of research is to further explore its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another area of research is to elucidate its mechanism of action and identify its molecular targets. In addition, future studies could focus on optimizing the synthesis method of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide to improve its yield and purity. Finally, the toxicity and long-term effects of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound with potential therapeutic applications in various fields such as neurology, oncology, and immunology. Its mechanism of action is complex and involves multiple pathways. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has several advantages for lab experiments but also has some limitations. Future studies could focus on further exploring its therapeutic applications, elucidating its mechanism of action, optimizing its synthesis method, and studying its toxicity and long-term effects.
合成方法
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-acetyl-2-chlorophenol with cyclohexylamine, followed by acetylation of the resulting product with acetic anhydride. The final step involves the reaction of the acetylated product with cyanogen bromide to yield 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and cerebral ischemia. In oncology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to inhibit the growth and induce apoptosis in various cancer cell lines such as breast, lung, and colon cancer. In immunology, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
属性
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-12(21)13-5-6-15(14(18)9-13)23-10-16(22)20-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGTHHATULJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830313.png)

![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2830320.png)
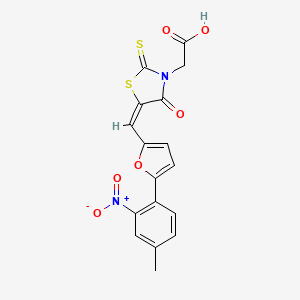

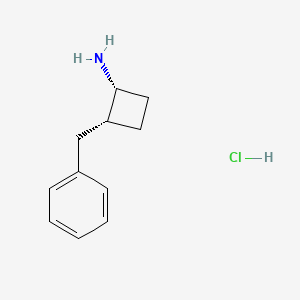
![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2830325.png)
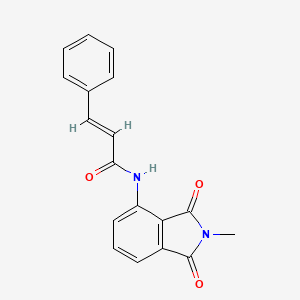
![2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2830328.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)

